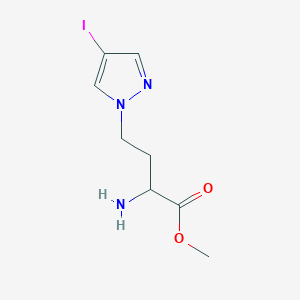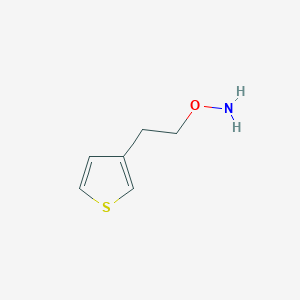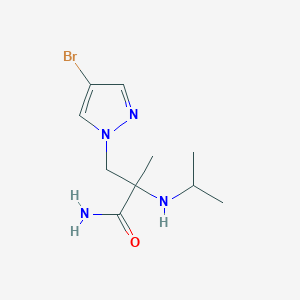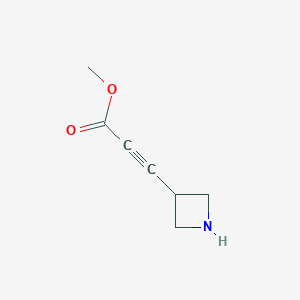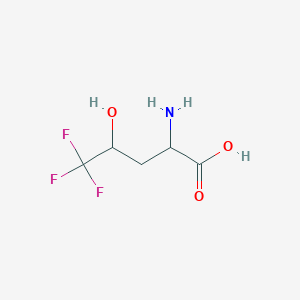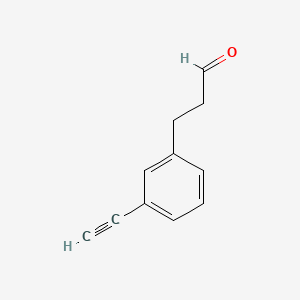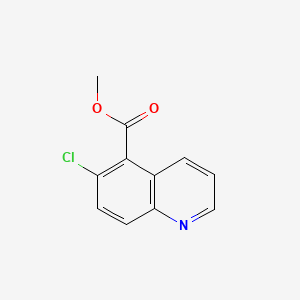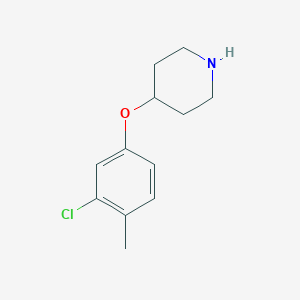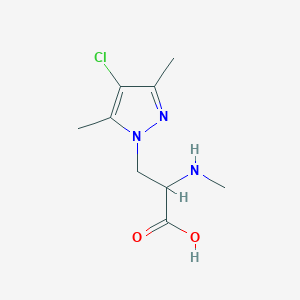
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chlorine and methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid typically involves multiple steps, starting with the preparation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation to introduce the chlorine and methyl groups at the desired positions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may be employed to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions, such as elevated temperatures and the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chloro-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
- 3-(4-Methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
- 3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-amino-propanoic acid
Uniqueness
3-(4-Chloro-3,5-dimethyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid is unique due to the specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of both chlorine and methyl groups at specific positions enhances its reactivity and potential biological activity compared to similar compounds.
Eigenschaften
Molekularformel |
C9H14ClN3O2 |
|---|---|
Molekulargewicht |
231.68 g/mol |
IUPAC-Name |
3-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-(methylamino)propanoic acid |
InChI |
InChI=1S/C9H14ClN3O2/c1-5-8(10)6(2)13(12-5)4-7(11-3)9(14)15/h7,11H,4H2,1-3H3,(H,14,15) |
InChI-Schlüssel |
OETUACBLRQVWKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NN1CC(C(=O)O)NC)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


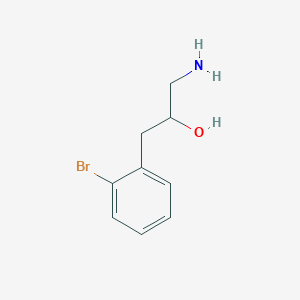
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)
